molecular formula C16H14BrFN2O4S B14969185 N-(4-bromo-2-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-bromo-2-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14969185
M. Wt: 429.3 g/mol
InChI Key: ZDCJQPKJOUZYBI-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a bromofluorophenyl group, and a methanesulfonyl group

Preparation Methods

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the bromofluorophenyl and methanesulfonyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-BROMO-2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-BROMO-2-FLUOROPHENYL)-4-(4-MORPHOLINYLMETHYL)BENZAMIDE: This compound has a similar structure but includes a morpholinylmethyl group instead of a methanesulfonyl group.

    N-(2-BROMO-4-FLUOROPHENYL)ACETAMIDE: This compound has a simpler structure with an acetamide group instead of the benzoxazine ring and methanesulfonyl group

Properties

Molecular Formula

C16H14BrFN2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C16H14BrFN2O4S/c1-25(22,23)20-9-15(24-14-5-3-2-4-13(14)20)16(21)19-12-7-6-10(17)8-11(12)18/h2-8,15H,9H2,1H3,(H,19,21)

InChI Key

ZDCJQPKJOUZYBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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